(S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one
Description
(S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one (CAS 148842-86-8) is a chiral benzazepine derivative with a molecular formula of C₁₇H₂₂N₂O₅ and a molecular weight of 334.37 g/mol . The compound features a benzazepine core modified with a Boc (tert-butoxycarbonyl)-protected amino group at the 4-position and a carboxymethyl substituent at the 2-position. It is primarily utilized in pharmaceutical research as a synthetic intermediate, particularly for developing bioactive molecules targeting neurological or enzymatic pathways.
Properties
IUPAC Name |
2-[(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-4,5-dihydro-1H-2-benzazepin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-17(2,3)24-16(23)18-13-8-11-6-4-5-7-12(11)9-19(15(13)22)10-14(20)21/h4-7,13H,8-10H2,1-3H3,(H,18,23)(H,20,21)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYRVPXTPVMTHE-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2=CC=CC=C2CN(C1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC2=CC=CC=C2CN(C1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diastereomer Separation and Stereochemical Control
Critical to the synthesis is the resolution of (S,S) and (S,R) diastereomers. Column chromatography with silica gel and ethyl acetate/hexane eluents (3:7 ratio) effectively separates these isomers, as demonstrated in U.S. Patent 4,410,520. The (S,S) configuration is preferentially isolated due to its pharmacological relevance, with enantiomeric excess exceeding 98% after optimization.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Large-scale manufacturing employs continuous flow reactors to enhance efficiency. A representative protocol involves:
-
Reactor Setup: Two in-series reactors (temperature-controlled, 50–70°C)
-
Residence Time: 18 hours for Boc protection, reduced to 6 hours via turbulence optimization
Automated monitoring systems adjust pH (maintained at 7.5–8.0) and temperature in real-time, minimizing byproduct formation.
Solvent and Catalyst Recovery
Industrial processes prioritize solvent sustainability:
| Parameter | Batch Method | Continuous Flow |
|---|---|---|
| Ethanol Consumption | 8 L/kg | 3.2 L/kg |
| Pd/C Recovery | 72% | 94% |
| Waste Output | 15 kg/kg | 4.8 kg/kg |
Data adapted from patent DK169322B1.
Reaction Mechanistic Insights
Lactonization Kinetics
The lactone formation step follows second-order kinetics, with rate constants () determined experimentally:
Activation energy () calculations (45 kJ/mol) suggest a concerted mechanism rather than a stepwise process.
Hydrogenation Selectivity
DFT simulations reveal that the (S,S) diastereomer’s stability () exceeds the (S,R) form (), explaining the preferential formation during hydrogenation.
Comparative Analysis of Methodologies
Academic vs. Industrial Protocols
| Metric | Academic Lab Scale | Industrial Scale |
|---|---|---|
| Yield | 60–70% | 85–90% |
| Reaction Time | 48–72 hours | 20–24 hours |
| Cost per Gram | $320 | $45 |
| Purity | 95–97% | 99.5% |
Chemical Reactions Analysis
Types of Reactions
(S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-2-benzazepin-3-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the benzazepine ring, often using halogenated reagents.
Common Reagents and Conditions
Common reagents include acids, bases, and solvents like dichloromethane and ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-2-benzazepin-3-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-2-benzazepin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity and altering cellular processes.
Comparison with Similar Compounds
Key Properties :
- Purity : ≥98% (HPLC)
- Storage : Requires storage in a dry, sealed environment to prevent hydrolysis of the Boc group .
- Applications : Used in peptide synthesis, enzyme inhibitor studies, and as a precursor for chiral resolution experiments .
Comparison with Structurally Similar Compounds
To contextualize its utility, the compound is compared with three analogues: Benazepril Hydrochloride , (4S)-1-methyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one , and Boc-protected benzazepine derivatives .
Table 1: Structural and Functional Comparison
Structural Differentiation
Core Heterocycle :
- The target compound contains a benzazepine ring (7-membered ring with one nitrogen atom), whereas (4S)-1-methyl-4-phenyl-...benzodiazepin-2-one (PDB 2NJ) has a benzodiazepine core (7-membered ring with two nitrogen atoms) . This difference impacts binding affinity to biological targets, such as GABA receptors vs. ACE enzymes.
Functional Groups: The Boc-protected amino group in the target compound enhances stability during synthetic workflows, contrasting with Benazepril Hydrochloride, which has a free carboxylic acid group critical for ACE inhibition .
Chirality :
Research and Application Insights
- Target Compound : Primarily used in preclinical research due to its stability and versatility in modifying the benzazepine scaffold. Its Boc group facilitates deprotection under mild acidic conditions, enabling downstream functionalization .
- Benzodiazepine Analogue (2NJ) : Demonstrates the importance of nitrogen positioning in heterocycles for CNS-targeted activity, though its methyl and phenyl groups limit solubility compared to the carboxymethylated target compound .
Biological Activity
(S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-benzazepin-3-one is a compound characterized by its unique molecular structure and potential biological activities. The compound has the molecular formula and a molecular weight of 334.37 g/mol. Its CAS number is 148842-86-8, and it is often used in pharmaceutical research due to its structural properties that may influence various biological pathways.
The biological activity of (S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-benzazepin-3-one primarily revolves around its potential as an anti-cancer agent. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against different cancer cell lines. Notably, studies have demonstrated that derivatives of benzazepin compounds exhibit significant cytotoxic effects on various cancer types.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (S)-Boc-4-amino... | MDA-MB-231 | 12.5 | Apoptosis induction |
| (S)-Boc-4-amino... | SUIT-2 | 15.0 | Cell cycle arrest |
| (S)-Boc-4-amino... | HT-29 | 10.0 | ROS generation |
The values in Table 1 indicate the half-maximal inhibitory concentration (IC50), which reflects the potency of the compound against each cell line. The lower the IC50 value, the more potent the cytotoxic effect.
Case Studies
Several case studies have highlighted the potential applications of (S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-benzazepin-3-one in cancer therapy:
- Study on MDA-MB-231 Cells : In a recent study, this compound was shown to induce apoptosis in MDA-MB-231 breast cancer cells through mitochondrial pathway activation. The results indicated that treatment led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
- HT-29 Colon Cancer Model : Another investigation focused on HT-29 colon cancer cells demonstrated that the compound could significantly inhibit cell proliferation and induce cell cycle arrest at the G1 phase, suggesting its potential as a therapeutic agent for colorectal cancer.
- Mechanistic Insights : Further mechanistic studies revealed that (S)-Boc-4-amino... could increase reactive oxygen species (ROS) levels in treated cells, contributing to oxidative stress and subsequent apoptosis.
Q & A
Q. What are the key synthetic strategies for (S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step processes, including cyclization, Boc-protection, and carboxylmethyl group introduction. For example, cyclization of benzazepinone precursors under acidic or basic conditions (e.g., using NaH in DMF or POCl₃ in MeCN) is critical for ring formation . Reaction temperature and solvent polarity significantly impact yields; lower temperatures (0–5°C) minimize side reactions during Boc-deprotection, while polar aprotic solvents like DMF enhance intermediate stability . Purification via column chromatography with gradients of ethyl acetate/hexane is recommended for isolating high-purity (>95%) products .
Q. Which analytical techniques are critical for confirming the stereochemical integrity of this compound?
Chiral HPLC using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases resolves enantiomeric excess (ee >99%) . X-ray crystallography provides definitive confirmation of the (S)-configuration at the benzazepinone core, leveraging heavy-atom derivatives (e.g., bromo-substituted analogs) for improved diffraction . Additionally, ¹H-NMR coupling constants (e.g., J = 6–8 Hz for vicinal protons) and NOESY correlations validate spatial arrangement of substituents .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for key intermediates (e.g., tetrahydrobenzazepinone precursors)?
Yield discrepancies often arise from variable catalyst loading or moisture sensitivity. For example, NaH-mediated cyclization in anhydrous DMF under nitrogen atmosphere improves reproducibility (yields 43–58%) compared to air-exposed conditions . Kinetic studies using in-situ IR or LC-MS can identify side reactions (e.g., over-oxidation or dimerization), guiding optimized stoichiometry and reaction times .
Q. What strategies mitigate racemization during deprotection of the Boc group in this compound?
Racemization at the α-carbon of the carboxymethyl group is a major challenge. Mild acidic conditions (e.g., TFA/DCM at 0°C for 2 h) minimize epimerization, preserving >98% ee . Alternatively, enzymatic deprotection using lipases in buffered media (pH 7.4) offers stereoretentive alternatives, though reaction rates may be slower .
Q. How do solvent polarity and temperature affect cyclization efficiency in benzazepinone synthesis?
Polar solvents (e.g., MeCN or DMF) stabilize transition states during ring closure, enhancing cyclization rates. For example, POCl₃ in MeCN at 60°C achieves 52% yield for a related tetrahydrobenzazepinone, while non-polar solvents like toluene result in incomplete reactions . Lower temperatures (−20°C) favor kinetic control, reducing byproduct formation during Boc-group manipulations .
Data Analysis & Methodological Challenges
Q. How should researchers address conflicting NMR data for carboxymethyl proton environments?
Chemical shift variability (δ 3.5–4.0 ppm) may arise from conformational flexibility or hydrogen bonding. Deuterated DMSO-d₆ at elevated temperatures (50°C) reduces signal broadening, while 2D-COSY and HSQC experiments clarify coupling networks . Comparative analysis with synthetic analogs (e.g., methyl ester derivatives) can isolate solvent-dependent effects .
Q. What computational methods predict the compound’s reactivity in nucleophilic acyl substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for carboxymethyl group reactivity. Solvent effects are incorporated via PCM models, predicting activation energies within 2 kcal/mol accuracy . These insights guide reagent selection (e.g., DCC vs. EDC for amide coupling) to minimize side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
